Boc-3-(4-Biphenylyl)-D-alanine
Overview
Description
Boc-3-(4-Biphenylyl)-D-alanine is a laboratory chemical with the CAS number 128779-47-5 . It is used for research purposes and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the search results, one paper discusses the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C20H23NO4 . Its molecular weight is 341.40 .Physical and Chemical Properties Analysis
This compound appears as white to pale yellow crystals or crystalline powder .Scientific Research Applications
Conformational Analysis and Synthesis
Synthesis and Structural Studies:
- The synthesis and conformational analysis of β-Lactam-containing ferrocene peptides have been explored, where homochiral 3-amino-1-(4-methoxyphenyl)-4-phenyl-beta-lactam was conjugated with Boc-Ala. These compounds were found to be stabilized in solution by medium-strong intramolecular hydrogen bonds, leading to ordered helical conformations of the ferrocene moieties (Kovač et al., 2009).
Peptide Synthesis:
- A facile method for the side-chain protection of α-Methyl-β-3,4-dihydroxyphenyl-L-alanine (αMeDopa) for solid-phase peptide synthesis was developed, showcasing the versatility of Boc-protected amino acids in synthesizing complex peptides (Hsieh & Demaine, 1991).
Fluorophores and Chemosensors
Chemosensor Development:
- The synthesis of a novel aromatic amino acid derivative for Zn(II) and rare-earth metal ion detection demonstrated the potential of such compounds as effective chemosensors. This derivative was obtained using N-Boc-3-amino-tyrosine methyl ester, indicating the role of Boc-protected amino acids in developing novel sensing materials (Guzow et al., 2004).
Polymer and Material Science
Polymer Synthesis:
- Cationic methacrylate polymers containing chiral amino acid moieties were synthesized via RAFT polymerization, employing Boc-protected amino acids. These polymers, with controlled molecular weight and narrow distribution, exhibit pH responsiveness, showcasing the application of Boc-protected amino acids in creating smart materials (Kumar, Roy, & De, 2012).
Enzymatic Inhibition and Biochemical Studies
Enzyme Inhibitor Development:
- The synthesis of (1-Aminoethyl)boronic acid as an inhibitor for bacterial peptidoglycan biosynthesis enzymes demonstrated the biochemical utility of Boc-protected amino acid derivatives. This compound inhibits alanine racemase and D-alanine:D-alanine ligase, highlighting its potential as an antibacterial agent (Duncan et al., 1989).
Safety and Hazards
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVVKAUSAGHTSU-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427078 | |
Record name | (2R)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128779-47-5 | |
Record name | (2R)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-D-4,4'-biphenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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